N~1~,N~4~-Bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
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Overview
Description
N1,N4-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazine core, which is a six-membered ring containing four nitrogen atoms, and is substituted with dimethylphenyl groups and dicarboxamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3,5-dimethylphenylamine with a tetrazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1,N4-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N4-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The tetrazine core can participate in various chemical reactions, such as cycloaddition, which can lead to the formation of new chemical bonds and structures. The compound’s ability to undergo these reactions makes it a valuable tool in chemical synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tridentate compound with similar structural features but different functional groups.
1,4-Benzenediamine, N1,N4-bis[bis(4-amino-3,5-dimethylphenyl)methylene]: Another compound with a similar core structure but different substituents.
Uniqueness
N1,N4-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific combination of tetrazine and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
336620-78-1 |
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Molecular Formula |
C22H26N6O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-N,4-N-bis(3,5-dimethylphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C22H26N6O2/c1-13-7-14(2)10-19(9-13)23-21(29)27-17(5)26-28(18(6)25-27)22(30)24-20-11-15(3)8-16(4)12-20/h7-12H,1-6H3,(H,23,29)(H,24,30) |
InChI Key |
IITSRBXVNBKMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2C(=NN(C(=N2)C)C(=O)NC3=CC(=CC(=C3)C)C)C)C |
Origin of Product |
United States |
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